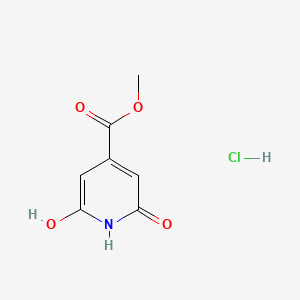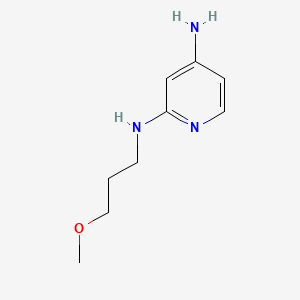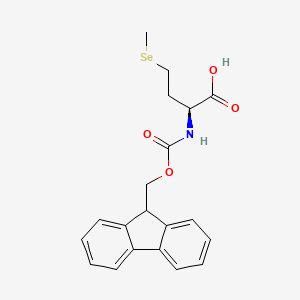
Fmoc-L-硒代蛋氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylselanyl)butanoic acid is a synthetic organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a methylselanyl group
科学研究应用
Chemistry
In chemistry, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylselanyl)butanoic acid is used as a building block in peptide synthesis. The Fmoc group provides a temporary protection for the amino group, allowing for selective reactions at other sites.
Biology
In biological research, this compound can be used to study the role of selenium in biological systems. Selenium is an essential trace element with important roles in antioxidant defense and redox regulation.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, particularly in the context of selenium’s known benefits in cancer prevention and immune function.
Industry
In the industrial sector, this compound can be used in the synthesis of selenium-containing peptides and proteins, which have applications in pharmaceuticals and biotechnology.
作用机制
Fmoc-L-selenomethionine, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylselanyl)butanoic acid or (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylselanylbutanoic acid, is a compound with a variety of applications in biochemical research .
Target of Action
The primary target of Fmoc-L-selenomethionine is the peptide-protein interactions in the process of peptide synthesis . It is used as a building block to create Freidinger Lactams at specific positions in a peptide sequence, hence creating a beta-turn .
Mode of Action
Fmoc-L-selenomethionine can be introduced under standard conditions during peptide synthesis . Any selenoxide formed during synthesis can be easily reduced back to selenide by treatment with β-mercaptoethanol . This introduction of selenium can help facilitate solid phase and solution structural determination and the study of peptide-protein interactions .
Biochemical Pathways
Fmoc-L-selenomethionine is involved in the selenomethionine cycle (SeMTC), a crucial pathway for the metabolism of selenium . The basic bioinformatics and functions of four enzymes involved in the cycle including S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH) and methionine synthase (MTR), have been extensively reported .
Pharmacokinetics
It is known that the compound can be introduced under standard conditions during peptide synthesis .
Result of Action
The result of Fmoc-L-selenomethionine’s action is the facilitation of solid phase and solution structural determination and the study of peptide-protein interactions . It plays an essential role in acting as an antioxidant, where it depletes reactive oxygen species (ROS) and aids in the formation and recycling of glutathione, another important antioxidant .
Action Environment
The action environment of Fmoc-L-selenomethionine is typically in a laboratory setting during peptide synthesis . Environmental factors such as temperature, pH, and the presence of other compounds can influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
Fmoc-L-selenomethionine can be introduced under standard conditions . Any selenoxide formed during synthesis can be easily reduced back to selenide by treatment with β-mercaptoethanol .
Cellular Effects
It is known that selenium compounds play a crucial role in the metabolism of selenium . The enzymes involved in the selenomethionine cycle, such as S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH) and methionine synthase (MTR), have been extensively reported in many eukaryotes .
Molecular Mechanism
It is known that selenium metabolites have a higher affinity for SeMTC enzymes than sulfur metabolites .
Temporal Effects in Laboratory Settings
It is known that Fmoc amino acid azides, which are related compounds, are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations .
Metabolic Pathways
Fmoc-L-selenomethionine is involved in the selenomethionine cycle, a crucial pathway for the metabolism of selenium .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylselanyl)butanoic acid typically involves the following steps:
-
Fmoc Protection: : The amino group of the starting amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.
-
Purification: : The final product is purified using techniques such as recrystallization, column chromatography, or HPLC to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing automated synthesis equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods like preparative HPLC can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
-
Oxidation: : The methylselanyl group can undergo oxidation to form selenoxide or selenone derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : The compound can be reduced to remove the Fmoc protecting group, typically using piperidine in DMF (dimethylformamide).
-
Substitution: : The methylselanyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Piperidine in DMF
Substitution: Various nucleophiles under mild conditions
Major Products
Oxidation: Selenoxide, selenone derivatives
Reduction: Deprotected amino acid
Substitution: Amino acid derivatives with different functional groups
相似化合物的比较
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylthio)butanoic acid: Similar structure but with a methylthio group instead of a methylselanyl group.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoic acid: Contains a methylsulfinyl group, which is an oxidized form of the methylthio group.
Uniqueness
The presence of the methylselanyl group in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylselanyl)butanoic acid distinguishes it from similar compounds. Selenium-containing compounds often exhibit unique biological activities and chemical reactivity compared to their sulfur analogs, making this compound particularly valuable for research and industrial applications.
This detailed overview provides a comprehensive understanding of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylselanyl)butanoic acid, covering its synthesis, reactions, applications, and comparison with similar compounds
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylselanylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4Se/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIJGLAOGAWHTN-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Se]CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Se]CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4Se |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
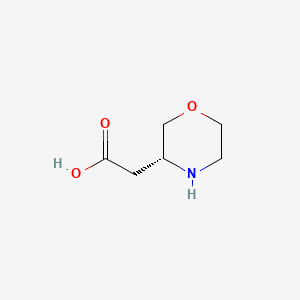
![2-Iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572830.png)
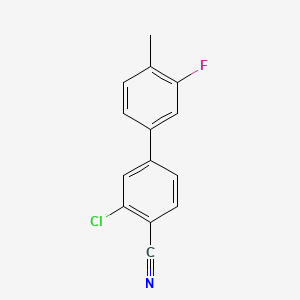
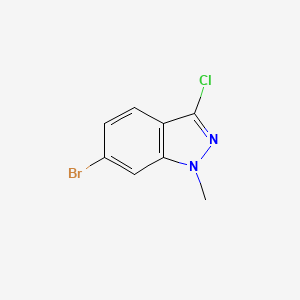
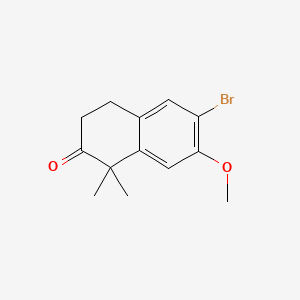

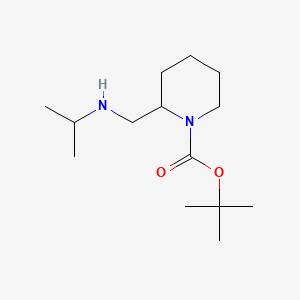
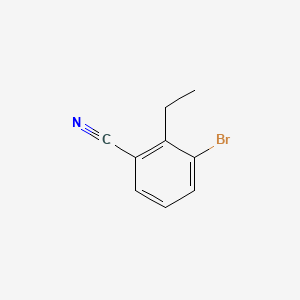
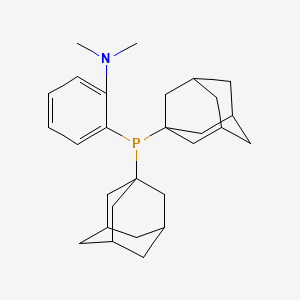
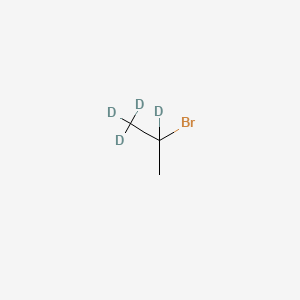
![3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B572843.png)

